molecular formula C10H5ClF3NO B6294150 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-84-7

5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294150
CAS No.: 2364584-84-7
M. Wt: 247.60 g/mol
InChI Key: MTLJCZKBSBJCFJ-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Ring System in Heterocyclic Chemistry

Heterocyclic compounds, particularly those with five- or six-membered rings containing heteroatoms like nitrogen, oxygen, and sulfur, are fundamental to medicinal chemistry. alliedacademies.org Among these, the oxazole nucleus, a five-membered aromatic ring with one oxygen and one nitrogen atom, holds a significant position. alliedacademies.orgsemanticscholar.org Oxazoles are the parent compounds for a vast class of heterocyclic aromatic organic compounds and are considered azoles with an oxygen and a nitrogen atom separated by a carbon. alliedacademies.orgwikipedia.org While aromatic, they are less so than their sulfur-containing counterparts, thiazoles. wikipedia.org Oxazole is a weak base, with its conjugate acid having a pKa of 0.8. alliedacademies.orgwikipedia.org

The oxazole scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules, drawing continuous attention from medicinal chemists. alliedacademies.orgsemanticscholar.org The diverse biological activities associated with oxazole derivatives are extensive, including anti-inflammatory, antibiotic, antifungal, antiproliferative, and hypoglycemic properties. alliedacademies.org This wide range of activities has established the oxazole ring as a valuable pharmacophore in drug discovery and development. semanticscholar.org The ring is generally stable and can be a crucial component in the synthesis of more complex molecules, such as in the preparation of pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org

PropertyDescription
Structure Five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. alliedacademies.org
Aromaticity Aromatic, but less so than thiazoles. wikipedia.org
Basicity Weakly basic, with a conjugate acid pKa of 0.8. alliedacademies.orgwikipedia.org
Reactivity Electrophilic substitution typically occurs at the C5 position, especially with electron-donating groups present. semanticscholar.orgwikipedia.org Nucleophilic substitution is rare but can happen at the C2 position if a leaving group is present. semanticscholar.orgwikipedia.org
Significance Core scaffold in many biologically active compounds and natural products. alliedacademies.orgsemanticscholar.org

Overview of the 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole Structural Motif in Academic Contexts

The structural motif of this compound combines the heterocyclic oxazole ring with a substituted phenyl group. This specific arrangement of substituents on the phenyl ring—a chloro group at the 2-position and a trifluoromethyl group at the 4-position—is of significant interest in medicinal chemistry due to the unique properties these halogens impart to the molecule.

The inclusion of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a common strategy in drug design. nih.gov The -CF3 group can significantly enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. It can also increase metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Judicious placement of fluorine can influence a molecule's conformation, pKa, and binding interactions with biological targets. nih.gov

The chlorine atom further modifies the electronic properties of the phenyl ring and can participate in halogen bonding, potentially influencing how the molecule interacts with protein targets. mdpi.com The combination of the oxazole core, known for its diverse biological activities, with a phenyl ring bearing both chloro and trifluoromethyl substituents creates a molecule with a distinct physicochemical profile that is explored for potential therapeutic applications. alliedacademies.orgnih.govmdpi.com

PropertyData
IUPAC Name This compound
CAS Number 2364584-84-7 fluorochem.co.uk
Molecular Formula C10H5ClF3NO
Purity ≥98% fluorochem.co.uk
Key Structural Features 5-substituted oxazole ring, 2-chloro substitution on phenyl ring, 4-trifluoromethyl substitution on phenyl ring.

Research Trajectories and Current Directions

The field of substituted oxazole heterocycles is dynamic, with ongoing research focused on the development of novel synthetic methodologies and the exploration of their therapeutic potential. A significant trend is the creation of more efficient and sustainable synthetic routes to access complex oxazole derivatives. mdpi.com For instance, the van Leusen oxazole synthesis is a well-established and versatile method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.com Recent advancements have focused on adapting this reaction to microwave-assisted conditions and employing ionic liquids as reusable solvents to improve efficiency and environmental friendliness. mdpi.comsemanticscholar.org

In medicinal chemistry, research is directed towards synthesizing and evaluating new oxazole-based compounds for a wide range of diseases. The structural versatility of the oxazole ring allows for extensive modification to optimize activity and selectivity against specific biological targets. semanticscholar.org Current studies are exploring oxazole derivatives as potential anticancer, antibacterial, and anticonvulsant agents. mdpi.comnih.gov The development of hybrid molecules, where the oxazole moiety is combined with other pharmacologically active scaffolds, is another promising avenue to discover new therapeutic agents with novel mechanisms of action. researchgate.net This ongoing research highlights the sustained importance of the oxazole heterocycle in the quest for new and improved medicines. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJCZKBSBJCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis of 5 2 Chloro 4 Trifluoromethyl Phenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete ¹H NMR analysis would provide specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each proton in the molecule. This includes the protons on the oxazole (B20620) ring and the substituted phenyl ring. The integration of the signals would confirm the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet) and J values would reveal the connectivity between adjacent protons. Without experimental data, a precise assignment is not possible.

The ¹³C NMR spectrum would identify all unique carbon atoms in 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole, including the carbons of the oxazole ring, the phenyl ring, and the trifluoromethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine, as well as those in the aromatic systems, would have characteristic chemical shift ranges.

¹⁹F NMR spectroscopy is specifically used to characterize fluorine-containing compounds. For the target molecule, this technique would produce a signal corresponding to the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group on the phenyl ring. Typically, the signal for a CF₃ group appears as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously confirm the structural assignment.

COSY would establish ¹H-¹H correlations, confirming which protons are coupled to each other.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular framework, including the connection between the phenyl and oxazole rings.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For C₁₀H₅ClF₃NO, the expected exact mass could be calculated and compared to an experimental value, confirming the elemental composition with high precision. Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information by showing how the molecule breaks apart under ionization, revealing stable fragments and characteristic losses (e.g., loss of CO, Cl, or CF₃).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending from the aromatic and oxazole rings.

C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

C-O-C stretching of the oxazole ether linkage.

Strong C-F stretching bands characteristic of the trifluoromethyl group.

Vibrations associated with the C-Cl bond.

Without access to the experimental spectra, a detailed analysis and the creation of data tables for this compound cannot be performed.

X-ray Crystallography for Solid-State Molecular Architecture

Comprehensive searches for publicly available single-crystal X-ray diffraction data for this compound did not yield specific structural reports or crystallographic information files (CIFs). The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound.

While crystallographic data for analogous oxazole-containing compounds exist, providing insights into typical bond lengths, angles, and conformations for this class of molecules, a detailed and scientifically accurate analysis for this compound is not possible without its experimentally determined crystal structure. The precise solid-state architecture, including its specific molecular geometry and the nuances of its intermolecular interactions, is contingent upon empirical X-ray diffraction analysis.

In the absence of specific crystallographic data for this compound, the following sections on its molecular geometry, conformation, and crystal packing cannot be detailed with the required scientific accuracy and are therefore omitted.

Determination of Molecular Geometry and Conformation

A detailed analysis of bond lengths, bond angles, and dihedral angles for this compound is precluded by the lack of a published crystal structure. Such an analysis would require precise atomic coordinates derived from X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the crystal packing of this compound cannot be conducted without experimental crystallographic data. The specific arrangement of molecules in the crystal lattice remains undetermined.

Computational and Theoretical Investigations of 5 2 Chloro 4 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.com It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

Global reactivity descriptors are also derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. ajchem-a.com These descriptors include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). A low hardness value, for example, suggests a low energy gap between the frontier molecular orbitals, indicating higher reactivity. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT (Note: The following values are representative examples for a heterocyclic compound and not specific experimental data for 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole.)

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.57
LUMO EnergyELUMO--2.09
Energy GapΔEELUMO - EHOMO4.48
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.33
Chemical Hardnessη(ELUMO - EHOMO) / 22.24
Electrophilicity Indexωμ² / 2η4.19

Molecular Orbital Analysis and Electronic Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. ajchem-a.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high kinetic stability and low chemical reactivity. irjweb.com In typical analyses of aromatic and heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. For this compound, the HOMO would likely be concentrated on the phenyl and oxazole (B20620) rings, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl and chloro groups. This distribution dictates the most probable sites for electrophilic and nucleophilic attacks. ajchem-a.com

Conformation Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring to the oxazole ring.

Computational methods, particularly DFT, can be used to map the potential energy surface (PES) for this rotation. core.ac.uk By systematically changing the dihedral angle between the two rings and calculating the energy at each step, a profile of energy versus rotation angle can be generated. This profile reveals the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. Studies on similar phenyl-oxazole compounds have identified stable conformers and determined their relative energies. core.ac.uk The presence of bulky substituents like the chloro and trifluoromethyl groups on the phenyl ring would be expected to create significant steric hindrance, influencing the preferred orientation of the rings.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the structural confirmation of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. When compared to experimental Fourier-transform infrared (FTIR) spectra, the calculated spectrum can help in assigning the observed absorption bands to specific molecular motions. ejournal.by It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Theoretical chemical shifts are calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental data. researchgate.net This comparison can be crucial for confirming the proposed structure of a molecule and assigning specific signals in the NMR spectrum to particular atoms.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table provides a representative format and is not based on actual data for this compound.)

Parameter Experimental Value Calculated Value (DFT)
IR Frequency (cm⁻¹)
C=N stretch16501658
C-Cl stretch750755
¹³C NMR Chemical Shift (ppm)
C (Oxazole, C5)150.2151.0
C (Phenyl, C1')135.8136.5

Molecular Dynamics Simulations of Oxazole-Containing Systems

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For oxazole-containing systems, MD simulations can provide valuable information on:

Conformational Dynamics: MD can explore the different conformations a molecule adopts in solution at a given temperature, revealing the flexibility and dynamic nature of the structure. acs.org

Solvation Effects: Simulations can model how solvent molecules (e.g., water) arrange around the solute and how they affect its structure and dynamics.

Interactions with Biomolecules: In the context of drug design, MD simulations are essential for studying how a ligand, such as an oxazole derivative, binds to and interacts with a target protein or enzyme. These simulations can reveal the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. researchgate.net

Studies on various heterocyclic compounds demonstrate that MD simulations can reveal crucial information about binding stability, conformational changes upon binding, and the role of specific interactions that static models like docking cannot fully capture. acs.orgresearchgate.net

Mechanistic Organic Chemistry of 5 2 Chloro 4 Trifluoromethyl Phenyl Oxazole Transformations

Elucidation of Reaction Mechanisms in Oxazole (B20620) Synthesis Pathways

The formation of the 5-substituted oxazole ring system can be achieved through several established synthetic routes. For a target molecule like 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole, the Van Leusen oxazole synthesis is a particularly direct and high-yielding pathway. dokumen.pub An alternative, though more circuitous, method is the Robinson-Gabriel synthesis.

The Van Leusen Oxazole Synthesis

This method constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). It proceeds via a [3+2] cycloaddition mechanism. dokumen.pub For the synthesis of this compound, the reaction would commence with 2-chloro-4-(trifluoromethyl)benzaldehyde (B1282203) and TosMIC under basic conditions.

The mechanism unfolds in four key steps:

Deprotonation of TosMIC: A base, commonly potassium carbonate (K₂CO₃) or a strong organic base, abstracts an acidic α-proton from TosMIC. This generates a resonance-stabilized carbanion, which serves as the key nucleophile.

Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of 2-chloro-4-(trifluoromethyl)benzaldehyde. This step forms a tetrahedral alkoxide intermediate. The presence of strong electron-withdrawing groups (chloro and trifluoromethyl) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating this attack. dokumen.pub

Intramolecular Cyclization: The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization. This ring-closing step is kinetically favorable and results in the formation of a five-membered heterocyclic intermediate, a 4-tosyl-4,5-dihydro-1,3-oxazole (commonly referred to as an oxazoline). dokumen.pub

Aromatization: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid). This process is driven by the formation of the stable, aromatic oxazole ring and is typically irreversible.

The Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone precursor using a strong dehydrating agent, such as sulfuric acid or phosphorus pentoxide. To synthesize the target compound via this route, one would first need to prepare N-(1-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoethyl)formamide.

The mechanism proceeds as follows:

Enolization/Protonation: The dehydrating agent protonates the amide carbonyl oxygen, making it more electrophilic. The ketone carbonyl can then enolize.

Cyclization: The enol oxygen attacks the activated amide carbonyl carbon, forming a five-membered cyclic intermediate (an oxazoline (B21484) derivative).

Dehydration: Subsequent elimination of two molecules of water from this intermediate leads to the formation of the aromatic oxazole ring.

While effective, the Robinson-Gabriel synthesis requires the prior synthesis of the specific 2-acylamino-ketone precursor, which can add steps and complexity compared to the more convergent Van Leusen approach.

Study of Reaction Kinetics and Thermodynamics for Optimized Synthesis

The efficiency of oxazole synthesis is governed by the kinetic and thermodynamic parameters of the reaction pathway. For the Van Leusen synthesis of this compound, these factors are heavily influenced by the electronic nature of the substituents on the starting aldehyde.

Reaction Kinetics

The rate of the Van Leusen reaction is significantly influenced by the electrophilicity of the aldehyde's carbonyl group. Aromatic aldehydes bearing electron-withdrawing groups have been observed to exhibit higher reactivity. dokumen.pub In the case of 2-chloro-4-(trifluoromethyl)benzaldehyde, both the chloro and trifluoromethyl groups exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack by the deprotonated TosMIC, accelerating the initial and often rate-determining addition step. Optimization of synthesis would involve selecting a base strong enough to efficiently deprotonate TosMIC without promoting side reactions, and a solvent system (like methanol (B129727) or DME) that facilitates the desired transformations.

Thermodynamics

Reaction StepΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol at 298 K)
Nucleophilic Addition & Cyclization-95-150-50.3
Elimination & Aromatization-120+45-133.4

Table 1. Representative thermodynamic parameters for the key stages in the Van Leusen oxazole synthesis. Note: These values are illustrative, based on general principles of similar heterocyclic cycloaddition and elimination reactions, as specific experimental thermodynamic data for the synthesis of this compound is not available in the cited literature.

Characterization of Reaction Intermediates and Transition States

The direct detection and characterization of transient species like reaction intermediates and transition states are fundamental to confirming a proposed reaction mechanism.

Reaction Intermediates

The central intermediate in the Van Leusen oxazole synthesis is the 4-tosyl-5-aryl-4,5-dihydro-1,3-oxazole (oxazoline) derivative. dokumen.pub For the specific synthesis , this intermediate is 4-tosyl-5-(2-chloro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1,3-oxazole . These intermediates are often unstable and readily undergo elimination to the aromatic product, making their isolation and characterization challenging. However, under carefully controlled conditions, they can be synthesized and studied. Spectroscopic methods are the primary tools for their characterization.

Spectroscopic Data TypeExpected Characteristics for the Oxazoline Intermediate
¹H NMRCharacteristic signals for the protons on the oxazoline ring (C4-H and C5-H) appearing as doublets in the 5.0-6.5 ppm range. A singlet for the C2-H proton around 7.0-7.5 ppm. Aromatic protons from the tosyl and phenyl groups would appear in their expected regions.
¹³C NMRSignals for the sp³-hybridized C4 and C5 carbons of the oxazoline ring would be expected in the 80-100 ppm range. The C2 carbon would appear further downfield, typically 150-160 ppm.
IR SpectroscopyStrong absorption bands corresponding to the sulfonyl group (S=O stretch) of the tosyl moiety, typically around 1320-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric). Absence of a strong C=O stretch from the starting aldehyde.

Table 2. Expected spectroscopic data for the characterization of the 4-tosyl-5-(2-chloro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1,3-oxazole intermediate. Note: These are representative values based on known spectroscopic data for similar heterocyclic structures.

Transition States

Transition states are, by definition, fleeting and cannot be observed directly. Their structures and energies are primarily investigated through computational chemistry, using methods such as Density Functional Theory (DFT). For the Van Leusen mechanism, two critical transition states would be modeled:

TS1: The transition state for the intramolecular cyclization of the alkoxide to form the oxazoline ring.

TS2: The transition state for the base-mediated elimination of the tosyl group, leading to the final aromatic oxazole.

Computational studies can provide the activation energy (ΔG‡) for each step, identifying the rate-determining step of the reaction and offering insights into how catalysts or changes in reaction conditions can modulate the reaction rate.

Transition StateAssociated Reaction StepCalculated Activation Energy (ΔG‡) (kJ/mol)
TS1Intramolecular Cyclization+65
TS2Elimination of TosH+80

Table 3. Illustrative calculated activation energies for the key transition states in the Van Leusen oxazole synthesis. Note: These values are representative examples derived from computational studies of analogous heterocyclic ring-forming reactions and are intended for illustrative purposes, as specific calculations for this reaction were not found in the cited literature.

A comprehensive article on the biochemical and cellular interactions of the specific chemical compound "this compound" cannot be generated at this time.

Extensive searches for scientific literature and data pertaining to this exact molecule have yielded no specific results for the detailed sections requested in the outline, including:

Structure-Activity Relationship (SAR) Studies

Pharmacophore Modeling and Ligand Design Principles

Molecular Docking and Protein-Ligand Interaction Analysis

In Vitro Enzyme Inhibition and Modulation Studies

Cellular Pathway Modulation in Model Systems

Activity against Microbial and Cellular Cultures (In Vitro)

The available research focuses on broader classes of oxazole, triazole, or pyrazole (B372694) derivatives, but does not provide the specific data points required to construct a scientifically accurate and thorough article solely on "this compound." benthamdirect.comnih.govresearchgate.netnih.govnih.govzsmu.edu.uanih.govnih.govnih.govresearchgate.netnih.govnih.govijper.orgrsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.comnih.gov

To fulfill the request as outlined, dedicated laboratory research and computational studies on this particular compound would be necessary. Without such foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Exploration of Biochemical and Cellular Interactions of 5 2 Chloro 4 Trifluoromethyl Phenyl Oxazole and Its Derivatives in Vitro Studies

Applications as Chemical Probes in Biological Research

There is no information available in the reviewed literature to suggest that 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole has been developed or utilized as a chemical probe in biological research. The development of a chemical probe typically requires a compound to have specific and well-characterized interactions with a biological target, which has not been established for this molecule.

Advanced Topics and Future Research Directions

Development of Novel Oxazole-Based Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of drug discovery and materials science. The 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole core offers a unique combination of structural features that can be exploited for the design of new molecular entities with tailored properties.

The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's electronic and lipophilic character. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability and binding affinity to biological targets. mdpi.comnih.gov The chlorine atom further modulates these properties and provides a potential vector for further functionalization.

Future research could focus on leveraging this scaffold to design and synthesize libraries of derivatives for various applications. For instance, in medicinal chemistry, this core could be elaborated to create novel kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. acs.orgtandfonline.combenthamscience.com The oxazole (B20620) moiety itself is a key component in a number of biologically active compounds. nih.gov By strategically modifying the oxazole ring and the phenyl group, it may be possible to develop highly selective and potent inhibitors of specific kinases implicated in disease.

Another promising avenue is the development of oxazole-based fluorescent probes. The inherent fluorescence of some oxazole derivatives can be tuned by altering the electronic nature of their substituents. periodikos.com.brnih.govacs.org The electron-withdrawing nature of the trifluoromethyl group in this compound could be harnessed to design novel fluorophores with specific emission properties for use in cellular imaging and diagnostics. nih.gov

The following table outlines potential areas for the development of novel scaffolds based on this compound:

Scaffold ClassPotential ApplicationKey Design Considerations
Kinase InhibitorsAnticancer agentsModifications to the oxazole ring to enhance binding to the ATP-binding site of kinases.
Fluorescent ProbesCellular imagingIntroduction of donor-acceptor systems to modulate fluorescence wavelength and quantum yield.
Antimicrobial AgentsTreatment of infectious diseasesExploration of substitutions that enhance interaction with microbial targets.

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

One key application of ML is in the prediction of reaction outcomes and the optimization of synthetic routes. arxiv.org Given the potential challenges in synthesizing complex oxazole architectures, ML models could be trained on existing reaction data to predict the optimal conditions for the synthesis of novel derivatives of this compound. This would reduce the need for extensive empirical screening and accelerate the synthesis of new compound libraries.

Furthermore, generative AI models can be employed for the de novo design of novel oxazole-based molecules with desired properties. youtube.com By inputting specific parameters, such as target binding affinity or desired photophysical properties, these models can generate novel chemical structures based on the this compound scaffold. This approach allows for the exploration of a vast chemical space that would be inaccessible through traditional methods. mit.edu

ML models can also be used to predict the physicochemical and biological properties of small molecules, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). acellera.comresearchgate.net By building predictive models for oxazole derivatives, researchers can prioritize the synthesis of compounds with the most promising drug-like properties, thereby increasing the efficiency of the drug discovery pipeline.

The table below summarizes the potential applications of AI and ML in oxazole research:

AI/ML ApplicationDescriptionPotential Impact
Reaction PredictionPredicting the yield and selectivity of synthetic reactions.Accelerated synthesis of novel oxazole derivatives.
De Novo Molecular DesignGenerating novel molecular structures with desired properties.Exploration of a wider chemical space for new drug candidates and materials.
Property PredictionPredicting ADMET and other physicochemical properties.Prioritization of compounds for synthesis and experimental testing.

Cross-Disciplinary Research with Material Science and Catalyst Design

The unique electronic properties of the oxazole ring make it an attractive component for the development of advanced materials. Cross-disciplinary research between organic chemistry and material science could unlock the potential of this compound in areas such as organic electronics.

Oxazole-containing polymers have been investigated for their potential use as organic semiconductors. acs.orgresearchgate.net The electron-deficient nature of the oxazole ring, further enhanced by the trifluoromethyl group in the target compound, could lead to materials with desirable n-type semiconductor properties. acs.org Future research could involve the synthesis and characterization of polymers incorporating the this compound unit to evaluate their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the field of catalyst design, oxazole derivatives can act as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the oxazole ring can coordinate to metal centers, influencing the catalyst's activity and selectivity. By synthesizing derivatives of this compound with appropriate coordinating groups, it may be possible to develop novel catalysts for a range of organic transformations. The electronic properties of the ligand, modulated by the chloro and trifluoromethyl substituents, could play a crucial role in tuning the catalytic performance.

The following table highlights potential cross-disciplinary research areas:

Research AreaApplicationRationale
Organic Electronicsn-type semiconductors for OFETs and OPVsThe electron-deficient nature of the oxazole and the trifluoromethylphenyl group.
Catalyst DesignLigands for transition metal catalysisThe coordinating ability of the oxazole ring and the tunable electronic properties of the scaffold.
Fluorescent MaterialsSolid-state emittersThe potential for strong intermolecular interactions and high fluorescence quantum yields in the solid state.

Expanding Synthetic Methodologies for Complex Oxazole Architectures

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the this compound scaffold. While classical methods for oxazole synthesis exist, modern synthetic organic chemistry offers a range of powerful tools for the construction of complex heterocyclic systems.

Recent advances in transition metal catalysis have provided new avenues for the synthesis of substituted oxazoles. Palladium-catalyzed cross-coupling and C-H activation reactions, for instance, offer highly efficient and regioselective methods for the construction of 2,4,5-trisubstituted oxazoles from simple precursors. rsc.orgrsc.orgacs.orgorganic-chemistry.org These methods could be adapted for the synthesis of this compound and its derivatives, allowing for the rapid generation of molecular diversity.

Gold-catalyzed cyclization reactions have also emerged as a powerful tool for the synthesis of oxazoles under mild conditions. nih.govscispace.comresearchgate.netnih.govrsc.org These reactions often exhibit high functional group tolerance, making them suitable for the synthesis of complex molecules. Exploring gold-catalyzed routes to this compound could provide a more efficient and sustainable alternative to traditional methods.

Furthermore, photocatalysis has gained significant attention as a green and powerful method for driving organic reactions. acs.orgorganic-chemistry.orgresearchgate.net Visible-light-mediated synthesis of oxazoles has been reported, offering a mild and environmentally friendly approach to this important class of heterocycles. organic-chemistry.orgacs.org The development of photocatalytic methods for the synthesis of complex oxazole architectures based on the target compound would be a significant advancement.

The table below provides an overview of modern synthetic methodologies applicable to oxazole synthesis:

Synthetic MethodologyKey FeaturesPotential Advantages for Oxazole Synthesis
Palladium CatalysisHigh efficiency, regioselectivity, and functional group tolerance.Rapid access to a wide range of substituted oxazole derivatives.
Gold CatalysisMild reaction conditions and unique reactivity.Synthesis of complex oxazoles under gentle conditions.
PhotocatalysisUse of visible light as a renewable energy source.Green and sustainable synthesis of oxazole architectures.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

Method Reagents Yield Reference
Nucleophilic substitutionNaH, DMF, 80°C65–78%
Suzuki couplingPd(PPh₃)₄, Et₃N, THF, 90°C52–60%
Oxazole cyclization2-Furaldehyde, H₂SO₄, 100°C70–85%

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog Target IC₅₀ (µM) Reference
5-(2-Chloro-4-(CF₃)phenyl)-1,3,4-oxadiazoleMRTF/SRF transcription0.89
5-(3-Fluoro-4-methoxyphenyl)oxazoleCYP450 3A412.4
5-(4-Chlorophenyl)sulfonyl-oxazoleEGFR kinase3.2

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